1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyridazine ring fused with a dione moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free synthesis is efficient and yields the desired product in good quantities.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and green chemistry principles. The use of water or isopropanol as solvents in eco-friendly and regiospecific intramolecular cyclization reactions has been reported . These methods not only enhance the yield but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce aryl or alkyl groups, leading to a variety of functionalized derivatives .
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one: This compound shares the pyrimidine core but differs in the fused ring structure.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: Another pyrimidine derivative with different substituents and biological activities.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione is unique due to its specific combination of pyrimidine and pyridazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1H-pyridazine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-5-7(2)12-10(11-6)14-9(16)4-3-8(15)13-14/h3-5H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLYDPCVHJTOJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C=CC(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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